molecular formula C59H85N15O11 B1139628 PG 931 CAS No. 667430-81-1

PG 931

Katalognummer: B1139628
CAS-Nummer: 667430-81-1
Molekulargewicht: 1180.41
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potent and selective melanocortin 4 (MC4) receptor agonist (IC50 values are 0.58 and 55 nM for human MC4 and MC3 receptors respectively). Produces a rapid and dose dependent restoration of cardiovascular and respiratory function in hemorrhage-shocked rats.

Wissenschaftliche Forschungsanwendungen

Physical Characteristics

This compound is typically synthesized in laboratory settings, and its physical properties such as solubility, melting point, and stability under various conditions are critical for its application in research and pharmaceuticals.

Medicinal Chemistry

Antibiotic Development :
L-Valinamide derivatives exhibit significant antibacterial properties. The beta-lactam ring structure is crucial for its mechanism of action, which involves inhibiting bacterial cell wall synthesis. Research has indicated that modifications to the side chains can enhance efficacy against resistant strains of bacteria .

Peptide Synthesis :
Due to its amino acid components, this compound can serve as a building block in peptide synthesis. The incorporation of L-Valinamide into peptide sequences can lead to the development of novel therapeutic peptides with improved pharmacological profiles .

Pharmacological Research

Drug Design :
The compound's structural complexity allows for the exploration of various pharmacophores, making it a candidate for drug design studies aimed at targeting specific biological pathways or diseases such as cancer or infectious diseases .

Allergy Studies :
Research on beta-lactam allergies has highlighted the need for understanding cross-reactivity among beta-lactam antibiotics. L-Valinamide's unique structure may provide insights into allergy mechanisms and help design safer alternatives .

Biochemical Studies

Enzyme Inhibition :
Studies have shown that compounds with beta-lactam structures can act as enzyme inhibitors. Investigating L-Valinamide's interaction with specific enzymes could yield valuable data for developing inhibitors that target metabolic pathways in diseases .

Case Study 1: Antibiotic Efficacy

A study published in Clinical Infectious Diseases examined the efficacy of L-Valinamide derivatives against multi-drug resistant bacterial strains. Results indicated that certain modifications to the lactam structure significantly increased antibacterial activity compared to traditional beta-lactams .

Case Study 2: Peptide Therapeutics

In a recent investigation on peptide therapeutics, researchers synthesized a series of peptides incorporating L-Valinamide. These peptides demonstrated enhanced stability and bioactivity, suggesting potential applications in treating metabolic disorders .

Biologische Aktivität

L-Valinamide, N-acetyl-L-norleucyl-L-alpha-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam, also known as Elinuragtide, is a cyclic peptide composed of nine amino acids. It belongs to the class of drugs known as calcitonin gene-related peptide (CGRP) antagonists and exhibits potential therapeutic applications in various fields, particularly in antibiotic development and treatment of migraine headaches.

Structural Characteristics

The compound features a beta-lactam structure, characterized by a four-membered lactam ring that is essential for its biological activity. The unique combination of amino acid residues contributes to its structural complexity and pharmacological properties.

Compound Name Structure Unique Features
L-Valinamide...Beta-lactam ring with diverse amino acidsPotential antibiotic with CGRP antagonist properties
Penicillin GBeta-lactam ring with thiazolidineFirst discovered antibiotic; effective against Gram-positive bacteria
Cephalosporin CBeta-lactam ring with dihydrothiazineBroader spectrum than penicillins; resistant to some beta-lactamases
MeropenemBeta-lactam ring with a carbon in place of sulfurCarbapenem; broad-spectrum activity including resistant strains
ThienamycinBeta-lactam ring with a sulfur atomKnown for potent antibacterial activity

While the specific mechanism of action for L-Valinamide remains undetermined due to a lack of comprehensive studies, cyclic peptides like this compound can exhibit diverse biological activities. These may include:

  • Enzyme inhibition
  • Ion channel modulation
  • Interference with protein-protein interactions

The beta-lactam structure is particularly known for its antibacterial properties, primarily through the inhibition of bacterial cell wall synthesis by targeting penicillin-binding proteins. This mechanism allows beta-lactams to combat various bacterial strains effectively.

Antibacterial Properties

L-Valinamide's unique structure may enhance its efficacy against certain bacterial strains or provide resistance against beta-lactamases—enzymes produced by bacteria that confer resistance to beta-lactam antibiotics. Studies assessing the compound's binding affinities with penicillin-binding proteins are crucial for elucidating its pharmacological profile.

CGRP Antagonism

As a CGRP antagonist, L-Valinamide has potential applications in treating migraine headaches. CGRP is involved in vasodilation and inflammation, making antagonists valuable in managing migraine symptoms.

Case Studies and Research Findings

Eigenschaften

IUPAC Name

(2S)-1-[(3S,11S,14S,17S,20S,23S)-3-(2-acetamidohexanoylamino)-20-benzyl-17-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,13,16,19,22-hexaoxo-1,6,12,15,18,21-hexazabicyclo[21.3.0]hexacosane-11-carbonyl]-N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H85N15O11/c1-5-6-20-40(66-35(4)75)51(78)71-45-32-48(76)63-26-13-12-22-42(57(84)73-28-16-25-47(73)56(83)72-49(34(2)3)50(60)77)68-54(81)44(31-37-33-65-39-21-11-10-19-38(37)39)69-52(79)41(23-14-27-64-59(61)62)67-53(80)43(30-36-17-8-7-9-18-36)70-55(82)46-24-15-29-74(46)58(45)85/h7-11,17-19,21,33-34,40-47,49,65H,5-6,12-16,20,22-32H2,1-4H3,(H2,60,77)(H,63,76)(H,66,75)(H,67,80)(H,68,81)(H,69,79)(H,70,82)(H,71,78)(H,72,83)(H4,61,62,64)/t40?,41-,42-,43-,44-,45-,46-,47-,49-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOFDJLFPEWSAPJ-RVBGBMFGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H85N15O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1180.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 2
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 3
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 4
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 5
Reactant of Route 5
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam
Reactant of Route 6
Reactant of Route 6
L-Valinamide,N-acetyl-L-norleucyl-L-a-aspartyl-L-prolyl-D-phenylalanyl-L-arginyl-L-tryptophyl-L-lysyl-L-prolyl-, (27)-lactam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.